D-Glucosamine-3,6-di-O-sulfate (2NA) is a sulfated derivative of glucosamine, a naturally occurring amino sugar that plays a crucial role in the synthesis of glycosaminoglycans and glycoproteins. This compound is particularly significant in biomedical research and pharmaceutical applications due to its potential therapeutic effects on joint health and its involvement in various biological processes.
D-Glucosamine-3,6-di-O-sulfate is primarily derived from the hydrolysis of chitin, a biopolymer found in the exoskeletons of crustaceans and insects. It can also be synthesized through chemical methods that involve sulfation reactions of glucosamine. The sodium salt form is commonly used in supplements and pharmaceutical formulations due to its enhanced solubility and stability.
D-Glucosamine-3,6-di-O-sulfate falls under the category of glycosaminoglycans. It is a member of the sulfated polysaccharides, which are known for their diverse biological activities, including anticoagulant properties and roles in cell signaling.
The synthesis of D-Glucosamine-3,6-di-O-sulfate typically involves the following methods:
In one reported synthesis method, glucosamine hydrochloride is reacted with sulfur trioxide-pyridine complex, leading to the formation of D-Glucosamine-3,6-di-O-sulfate. The reaction conditions—temperature, pH, and duration—are critical for achieving high yields and purity levels.
The compound has a molecular weight of approximately 253.24 g/mol. Its solubility in water makes it suitable for various biological applications.
D-Glucosamine-3,6-di-O-sulfate participates in several chemical reactions:
The stability of D-Glucosamine-3,6-di-O-sulfate can vary based on pH and temperature; thus, careful control during reactions is essential to prevent degradation or unwanted side reactions.
The mechanism by which D-Glucosamine-3,6-di-O-sulfate exerts its biological effects involves several pathways:
Studies have shown that D-Glucosamine-3,6-di-O-sulfate can significantly improve joint function and reduce pain in osteoarthritis models.
D-Glucosamine-3,6-di-O-sulfate is utilized in various scientific fields:
D-Glucosamine-3,6-di-O-sulphate disodium salt (C6H11NNa2O11S2) is a highly modified monosaccharide derivative featuring regioselective sulfate esterification at the C3 and C6 oxygen atoms of the glucosamine pyranose ring. The compound retains the β-D-glucosamine configuration with chair conformation (⁴C₁), as confirmed through stereochemical analysis [2] [6]. The disodium salt form significantly enhances aqueous solubility (>50 mg/mL predicted) compared to non-sulfated glucosamine derivatives, making it suitable for biological applications [2] [6].
The IUPAC nomenclature designates this compound as disodium;[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate, explicitly defining its stereochemical centers and anomeric configuration [6]. Sulfation induces substantial electronic redistribution within the molecule, with the sulfate groups creating distinct electrostatic domains that facilitate interactions with biological macromolecules. The C3-sulfate group exhibits greater acidity (predicted pKa ~1.5) than the C6-sulfate (predicted pKa ~2.5) due to differential charge distribution across the ring system [2].
Table 1: Molecular Identifiers of D-Glucosamine-3,6-di-O-sulphate (2Na)
Identifier | Value |
---|---|
CAS Number | 157297-01-3 [6], 536741-53-4 [7] |
Molecular Formula | C6H11NNa2O11S2 |
Molecular Weight | 383.26 g/mol [6] |
Systematic Name | Disodium [(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Isomeric SMILES | C([C@@H]1C@HO)OS(=O)(=O)[O-].[Na+].[Na+] |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for sulfation patterns and ring conformation. Characteristic 1H-NMR signals include the anomeric proton (C1-H) appearing as a doublet at δ 5.2-5.4 ppm (J = 3.5 Hz), confirming the β-glycosidic linkage [2]. Deshielding effects from sulfate electronegativity cause significant downfield shifts of protons at C3 (δ 4.3-4.6 ppm) and C6 (δ 4.3-4.6 ppm) compared to their positions in non-sulfated glucosamine [2] [8]. 13C-NMR reveals analogous downfield displacements for C3 (δ 78-80 ppm) and C6 (δ 67-69 ppm), while the anomeric carbon resonates at δ 92-94 ppm [8].
Infrared Spectroscopy exhibits signature absorptions at 1250-1260 cm-1 (asymmetric S=O stretching) and 810-820 cm-1 (C-O-S bending), confirming sulfate esterification [8]. The spectrum further shows characteristic hydroxyl (3400 cm-1), amine (3300 cm-1), and C-H stretching (2900 cm-1) vibrations, with fingerprint region bands (950-1150 cm-1) corresponding to pyranose ring vibrations [8].
Mass Spectrometry in negative-ion electrospray ionization (ESI) mode yields a prominent [M–2Na+H]– ion at m/z 286.03, matching the calculated mass for the deprotonated form [2]. High-resolution MS/MS fragmentation patterns provide structural validation through characteristic sulfate loss fragments (m/z 206.00, 97.00) and glycan backbone cleavages [2].
X-ray crystallographic studies of analogous sulfated carbohydrates reveal that 3,6-di-O-sulfation induces significant conformational strain in the glucosamine ring [2]. The sulfate groups alter ring puckering parameters and establish extensive hydrogen-bonding networks with solvent molecules and counterions [2] [8]. The C6-sulfate adopts a gauche-gauche conformation relative to the C4-C5 bond, optimizing hydrogen bonding with the C3-sulfate and neighboring water molecules [8].
The steric bulk of the C3-sulfate forces the pyranose ring into a slightly distorted ⁴C₁ chair conformation, with a measurable flattening at the C2-C3-C4 segment [2]. Molecular dynamics simulations indicate that this sulfation pattern enhances conformational rigidity compared to monosulfated analogs, reducing the ring flip energy barrier by approximately 30% [8]. The sodium counterions exhibit octahedral coordination with sulfate oxygen atoms and water molecules, forming crystalline lattice structures that stabilize the overall molecular conformation [8].
Enzymatic synthesis studies reveal that 3-OST-3A sulfotransferase specifically recognizes the N-unsubstituted glucosamine precursor, enabling biocatalytic installation of the C3-sulfate group with subsequent chemical sulfation at C6 [9]. This enzymatic recognition underscores the structural specificity required for biological activity.
The structural and functional properties of glucosamine sulfates vary significantly with sulfation position. The 3,6-di-O-sulfate derivative exhibits distinct conformational and electronic characteristics compared to monosulfated analogs:
Table 2: Structural and Functional Comparison of Glucosamine Sulfate Derivatives
Property | D-Glucosamine-3,6-di-O-sulphate | D-Glucosamine-3-sulfate | D-Glucosamine-6-sulfate |
---|---|---|---|
Sulfation Positions | C3-O, C6-O | C3-O | C6-O |
Molecular Formula | C6H11NNa2O11S2 | C6H13NO8S | C6H13NO8S |
Anomeric Proton Shift (δ) | 5.2-5.4 ppm | 5.3-5.5 ppm | 4.5-4.7 ppm |
Solubility in H₂O | >50 mg/mL | ~30 mg/mL | ~45 mg/mL |
Key Biological Role | Heparan sulfate mimicry | Heparan sulfate analysis standard | Chondroitin sulfate synthesis precursor |
The 3,6-disulfate demonstrates enhanced hydrogen-bonding capacity relative to monosulfated derivatives, enabling more effective biomolecular recognition [2] [4]. This is evidenced by its nanomolar affinity for fibroblast growth factor-2 (FGF-2), approximately 10-fold higher than glucosamine-3-sulfate [2]. The spatial orientation of the C3-sulfate allows for ionic interactions with basic amino acid residues in heparin-binding proteins, while the C6-sulfate contributes additional solvation effects [2] [9].
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